2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazolo[3,4-b]pyridine core with a cyclohexyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrazole derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the core structure . Examples include:
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
- 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Uniqueness
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H19N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h9,13-14H,1-8H2 |
InChI Key |
CNKJTLYPNGIFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)NCCC3 |
Origin of Product |
United States |
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